molecular formula C14H14Cl3NO B4399665 N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride

Cat. No.: B4399665
M. Wt: 318.6 g/mol
InChI Key: MRMSDUDRNARURM-UHFFFAOYSA-N
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Description

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a cyclopropanamine group attached to a furan ring, which is further substituted with a 2,5-dichlorophenyl group. This compound has garnered interest due to its potential biological activities and its role in medicinal chemistry.

Properties

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c15-9-1-5-13(16)12(7-9)14-6-4-11(18-14)8-17-10-2-3-10;/h1,4-7,10,17H,2-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMSDUDRNARURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Cyclopropanamine Group: The cyclopropanamine group is attached through nucleophilic substitution reactions, often using cyclopropylamine as a reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction may produce cyclopropylamines with altered substituents.

Scientific Research Applications

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}cyclopropanamine: Similar structure but with a different substitution pattern on the phenyl ring.

    N-{[5-(2-chlorophenyl)-2-furyl]methyl}cyclopropanamine: Lacks one chlorine atom compared to the target compound.

Uniqueness

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring may enhance its binding affinity to certain targets and alter its pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride

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